molecular formula C20H22N6O2 B6450206 2-(2-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640950-35-0

2-(2-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B6450206
CAS No.: 2640950-35-0
M. Wt: 378.4 g/mol
InChI Key: VNCYCCZYZMCISN-UHFFFAOYSA-N
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Description

2-(2-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.18042397 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(2-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The interaction with c-Met kinase is crucial as it can modulate downstream signaling pathways, thereby influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to exhibit anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of c-Met kinase, thereby inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of pathways such as PI3K/AKT and MAPK/ERK, which are critical for cell survival and proliferation . Additionally, this compound can induce changes in gene expression by modulating transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on c-Met kinase and its anti-tumor activity for several days . Prolonged exposure may lead to adaptive cellular responses, such as the upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . There is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . This compound can also affect metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein, which can influence its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys . Its distribution is also affected by binding proteins in the blood, which can modulate its bioavailability and half-life .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with c-Met kinase and other signaling molecules . Additionally, it can translocate to the nucleus and influence gene expression by interacting with transcription factors . Post-translational modifications, such as phosphorylation, can also affect its localization and activity .

Properties

IUPAC Name

(2-ethoxyphenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-2-28-17-6-4-3-5-16(17)20(27)25-11-14-9-24(10-15(14)12-25)19-8-7-18-22-21-13-26(18)23-19/h3-8,13-15H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCYCCZYZMCISN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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